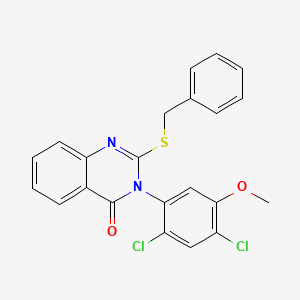

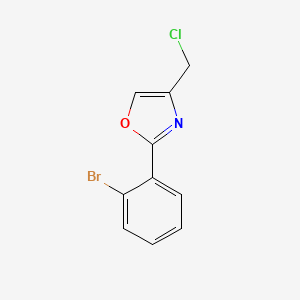

![molecular formula C9H16ClNO3 B2437472 Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride CAS No. 2503202-05-7](/img/structure/B2437472.png)

Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

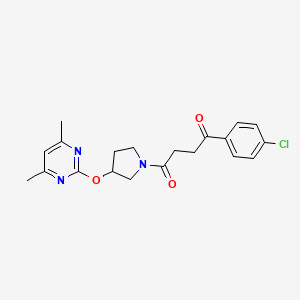

“Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride” is a chemical compound with the molecular formula C9H15NO3.ClH . It is a derivative of azaspiro compounds, which are known for their diverse biological activities .

Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a spirocyclic system, which consists of a five-membered ring and a larger nonane ring . The presence of oxygen (oxa) and nitrogen (aza) atoms in the rings contributes to the compound’s reactivity .Physical And Chemical Properties Analysis

“this compound” is a powder with a molecular weight of 221.68 .科学的研究の応用

Catalytic Transformations

- Methyl 7-oxo-1-oxa-6-azaspiro[4.4]nonane-8-carboxylates, similar to the compound , are produced via catalytic hydrogenation, a process that involves the transformation of [(5,6-Dihydro-4H-1,2-oxazin-3-yl)methyl]malonates. This process may involve N-O bond cleavage, forming imines as key intermediates (Sukhorukov et al., 2008).

Synthesis of Spirocyclic Compounds

- The compound is closely related to substituted methyl 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates, which are synthesized through a regioselective 1,3-dipolar cycloaddition process (Molchanov & Tran, 2013).

- Synthesis of spirocyclic oxetane-fused benzimidazole, where 2-oxa-7-azaspiro[3.5]nonane is a key intermediate, reveals the utility of the compound in creating complex spirocyclic structures (Gurry, McArdle, & Aldabbagh, 2015).

Reductive Cleavage and Transformations

- Methyl 4,6-diaryl-5-oxa-6-azaspiro[2.4]heptane-1-carboxylates undergo reductive cleavage, leading to the formation of bi- or tricyclic lactams or lactones. This highlights the compound's role in complex organic transformations (Molchanov et al., 2016).

Novel Synthetic Pathways

- Mn(III)-based oxidation has been used to synthesize 2-oxa-7-azaspiro[4.4]nonane-8,9-diones, indicating the compound's potential in novel synthetic pathways (Huynh, Nguyen, & Nishino, 2017).

Model Studies and Oxidations

- As part of model studies for anisatin synthesis, related compounds like 2-oxaspiro[3.5]nonane have been synthesized and subjected to oxidative processes, demonstrating its utility in modeling and synthetic studies (Kato, Kitahara, & Yoshikoshi, 1985).

Photoreaction Studies

- Unique photoreactions of closely related compounds have been observed, leading to the formation of complex β-lactam structures. This illustrates the compound's potential in photochemical studies (Marubayashi et al., 1992).

Antimicrobial Applications

- Compounds structurally similar to methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate have been investigated for their antimicrobial properties, showing potential in creating antibacterial drugs (Odagiri et al., 2013).

Dipeptide Synthons

- The synthesis of compounds like methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, which have structural similarities, showcases the potential of these compounds as dipeptide synthons in peptide synthesis (Suter et al., 2000).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first-aid measures, and disposal .

将来の方向性

The future directions for “Methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride” could involve exploring its potential biological activities given the known activities of azaspiro compounds . Additionally, further studies could focus on optimizing its synthesis and investigating its reactivity and mechanism of action .

特性

IUPAC Name |

methyl 5-oxa-8-azaspiro[3.5]nonane-7-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3.ClH/c1-12-8(11)7-5-13-9(6-10-7)3-2-4-9;/h7,10H,2-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNTDFHDPPCZTJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COC2(CCC2)CN1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

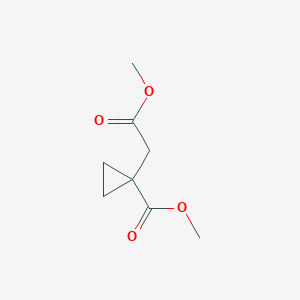

![[(1R,2S)-2-Cyanocyclopropyl]methanesulfonyl chloride](/img/structure/B2437390.png)

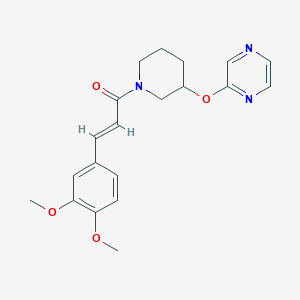

![1-cyclopentyl-3-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)urea](/img/structure/B2437396.png)

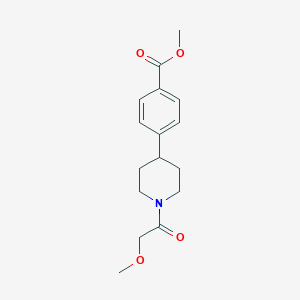

![3-(4-fluorophenyl)-N-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2437402.png)

![(7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2437406.png)

![2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2437408.png)